1-(propan-2-yl)-1H-imidazole-2-thiol
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Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives is a topic of interest due to their biological and pharmaceutical importance. Paper describes the synthesis of 3-(1H-imidazol-4-yl)propanamine and its derivatives, which are intermediates for the synthesis of histamine H2 receptor agonists. The process involves the reduction of trans-urocanic acid, conversion to a saturated amide, dehydration, and subsequent reduction steps. Similarly, paper outlines the synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzothiazole-3-yl)propan-1-one using triethylamine in ethanol under reflux conditions. These methods highlight the versatility of imidazole synthesis and the potential for creating a wide range of substituted derivatives, including those with a propan-2-yl group.
Molecular Structure Analysis
Imidazole rings are ionizable aromatic compounds that can significantly affect the pharmacokinetic characteristics of molecules containing them . The presence of substituents on the imidazole ring can alter its electronic properties and, consequently, its reactivity and interaction with biological targets. The molecular structure of imidazole derivatives is often characterized using spectroscopic techniques such as NMR and FT-IR, as demonstrated in paper .
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions due to their nucleophilic nitrogen atoms. Paper discusses the use of imidazo[1,5-a]pyridinium inner salts as ambident nucleophiles in the synthesis of pyrrole and thiophene derivatives. The reactivity of the imidazole ring allows for the formation of C-N, C-O, and C-S bonds, as shown in paper , where a metal-free three-component reaction is used to construct imidazo[1,2-a]pyridines. These reactions underscore the potential for imidazole derivatives, including 1-(propan-2-yl)-1H-imidazole-2-thiol, to undergo a variety of transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The imidazole ring's ionizability can improve the solubility and bioavailability of these molecules, making them suitable for medicinal applications . The substituents on the imidazole ring can also impact the compound's antimicrobial activity, as seen in paper , where pyrazolyl propanone derivatives exhibit significant to moderate antimicrobial effects. These properties are crucial for the development of imidazole-based pharmaceuticals.
Scientific Research Applications
Corrosion Inhibition
1-(propan-2-yl)-1H-imidazole-2-thiol derivatives have been utilized in the field of corrosion inhibition. A study by Ammal et al. (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives, including those with a 1H-imidazole-2-thiol structure, for mild steel in sulphuric acid. These compounds demonstrated increased charge transfer resistance and protective layer formation on the steel surface, as confirmed by various analytical techniques including SEM and electrochemical methods (Ammal, Prajila, & Joseph, 2018).
Anticancer Agents
Compounds containing the 1-(propan-2-yl)-1H-imidazole-2-thiol moiety have been investigated for their potential as anticancer agents. Husain et al. (2012) synthesized benzimidazole bearing oxadiazole and triazolo-thiadiazoles, demonstrating good to remarkable anticancer activity against a full panel of human cell lines at the National Cancer Institute, USA (Husain, Rashid, Mishra, Parveen, Shin, & Kumar, 2012).
Antifungal Activity
Another application of 1-(propan-2-yl)-1H-imidazole-2-thiol derivatives is in antifungal treatments. Chevreuil et al. (2007) synthesized new compounds with this structure and evaluated their antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus, showing promising results in preliminary studies (Chevreuil, Landreau, Séraphin, Larcher, Mallet, Bouchara, & Richomme, 2007).
Ionic Liquids and Crystal Structures
The compound's structure has also been utilized in the synthesis of ionic liquids and the study of crystal structures. Borowiecki et al. (2013) focused on the chemoenzymatic synthesis of enantiomerically enriched 1-(β-hydroxypropyl)imidazolium- and triazolium-based ionic liquids using 1-(1H-imidazol-1-yl)propan-2-ol (Borowiecki, Milner-Krawczyk, & Plenkiewicz, 2013). Gaitor et al. (2015) examined the crystal structure of a methimazole-based ionic liquid containing 1-methyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazol-3-ium bromide (Gaitor, Zayas, Myrthil, White, Hendrich, Sykora, O'brien, Reilly, & Mirjafari, 2015).
Safety And Hazards
The safety information for “1-(propan-2-yl)-1H-imidazole-2-thiol” indicates that it has the following hazard statements: H227, H315, H319, H335 . These correspond to the following hazards: combustible liquid, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
3-propan-2-yl-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5(2)8-4-3-7-6(8)9/h3-5H,1-2H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKICUDDIHZLHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CNC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500609 |
Source
|
Record name | 1-(Propan-2-yl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(propan-2-yl)-1H-imidazole-2-thiol | |
CAS RN |
61640-26-4 |
Source
|
Record name | 1-(Propan-2-yl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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